1-(3-Chloropyrazin-2-yl)azepane
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Overview
Description
1-(3-Chloropyrazin-2-yl)azepane is an organic compound with the molecular formula C10H14ClN3 It is a heterocyclic compound containing both a pyrazine ring and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyrazin-2-yl)azepane typically involves the reaction of 3-chloropyrazine with azepane under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the azepane, followed by nucleophilic substitution with 3-chloropyrazine . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropyrazin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloropyrazin-2-yl)azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyrazin-2-yl)azepane involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyrazin-2-yl)azepane: Similar structure but with the chlorine atom at a different position on the pyrazine ring.
3-Chloropyrazin-2-yl)methanamine hydrochloride: Contains a pyrazine ring with a different substituent.
Uniqueness
1-(3-Chloropyrazin-2-yl)azepane is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research in various fields, offering distinct properties compared to its analogs .
Properties
Molecular Formula |
C10H14ClN3 |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(3-chloropyrazin-2-yl)azepane |
InChI |
InChI=1S/C10H14ClN3/c11-9-10(13-6-5-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2 |
InChI Key |
PHKHAKPOHYQFJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CN=C2Cl |
Origin of Product |
United States |
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